
Raltegravir-d3 Potassium Salt
Descripción general
Descripción
Raltegravir-d3 Potassium Salt is a labeled derivative of the antiretroviral drug raltegravir. It is primarily used in scientific research to study the pharmacokinetics and pharmacodynamics of raltegravir. The compound is a potent inhibitor of human immunodeficiency virus (HIV) integrase, an enzyme essential for the viral replication process .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Raltegravir-d3 Potassium Salt involves multiple steps, starting with the preparation of the core structure of raltegravir. The final step involves the incorporation of deuterium atoms to produce the deuterated version, Raltegravir-d3, and the conversion to its potassium salt form .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of solid self-microemulsifying drug delivery systems (S-SMEDDS) to improve the dissolution properties of the compound .
Análisis De Reacciones Químicas
Types of Reactions
Raltegravir-d3 Potassium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a range of substituted analogs .
Aplicaciones Científicas De Investigación
Pharmacological Applications
HIV Treatment
Raltegravir-d3 potassium salt serves as an effective treatment option for HIV-1 infection. It is particularly noted for its ability to inhibit the integrase enzyme, which is crucial for the viral replication process. Clinical studies have demonstrated its efficacy in both treatment-naïve and treatment-experienced patients, showing a favorable safety profile compared to other antiretroviral therapies .
Pharmacokinetics Studies
The deuterated form allows for advanced pharmacokinetic studies. The use of this compound in these studies helps in understanding drug metabolism pathways and interactions without the interference of endogenous substances. For instance, research has shown that the glucuronidation of raltegravir primarily occurs through uridine diphosphate glucuronosyltransferase enzymes, leading to the formation of raltegravir glucuronide .
Research Applications
Metabolic Pathway Elucidation
this compound is utilized in metabolic studies to trace the metabolic fate of raltegravir in human subjects. The incorporation of deuterium allows for precise tracking using mass spectrometry techniques. Studies have reported that approximately 95% of the radioactivity from a single dose was recovered in urine and feces, with only 8-11% excreted unchanged .
Case Study: Drug Interaction Analysis
In a study assessing drug-drug interactions, this compound was combined with various medications to evaluate potential interactions. Results indicated that co-administration with certain drugs like amitriptyline could decrease the metabolism of raltegravir, demonstrating its utility in understanding pharmacological interactions .
Data Tables
Mecanismo De Acción
Raltegravir-d3 Potassium Salt inhibits the HIV integrase enzyme, preventing the integration of viral DNA into the host cell genome. This inhibition blocks the replication of the virus and reduces the viral load in infected individuals . The compound primarily targets the integrase enzyme and disrupts its function by binding to the active site, thereby preventing the strand transfer step of viral DNA integration .
Comparación Con Compuestos Similares
Similar Compounds
Raltegravir: The non-deuterated version of Raltegravir-d3 Potassium Salt, used as an antiretroviral drug.
Elvitegravir: Another HIV integrase inhibitor with a similar mechanism of action.
Dolutegravir: A more recent integrase inhibitor with improved pharmacokinetic properties.
Uniqueness
This compound is unique due to its deuterium labeling, which allows for more precise pharmacokinetic studies. The deuterium atoms provide a distinct mass difference, enabling researchers to track the compound more accurately in biological systems .
Actividad Biológica
Raltegravir-d3 Potassium Salt is a deuterated derivative of the antiretroviral drug Raltegravir, primarily utilized in scientific research to study HIV treatments. Its biological activity centers on its role as a potent inhibitor of the HIV-1 integrase enzyme, which is essential for the integration of viral DNA into the host cell's genome. By inhibiting this enzyme, Raltegravir-d3 effectively disrupts the HIV replication cycle, making it a significant tool in HIV research and drug development.
This compound functions as an HIV-1 integrase inhibitor . The mechanism involves blocking the activity of the integrase enzyme, preventing the integration of viral DNA into the host genome. This action disrupts cellular processes, affecting gene expression and metabolism within infected cells. Consequently, it leads to decreased viral load and improved immune function among patients undergoing antiretroviral therapy.
Comparative Mechanism with Other Antiretrovirals
Compound Name | Mechanism of Action | Unique Features |
---|---|---|
Raltegravir | HIV-1 integrase inhibitor | Non-deuterated form; widely used clinically |
Dolutegravir | HIV-1 integrase inhibitor | Enhanced potency and longer half-life |
Elvitegravir | HIV-1 integrase inhibitor | Often used in combination therapies |
Raltegravir-d3 | HIV-1 integrase inhibitor | Deuterated form enhances stability |
Pharmacokinetics
The pharmacokinetic profile of Raltegravir-d3 is crucial for understanding its efficacy and safety. Studies indicate that it has a favorable long-term efficacy profile, particularly in treatment-naïve patients. For instance, a clinical trial demonstrated that after 240 weeks, 42% of patients treated with Raltegravir had viral loads below 50 copies/mL, compared to only 20% in the placebo group .
Absorption and Metabolism
Raltegravir-d3 is primarily metabolized via glucuronidation by UGT1A1 enzymes. The compound exhibits rapid clearance from the plasma, with most radioactivity eliminated through urine and feces within 24 hours post-administration . Notably, polymorphisms in UGT1A1 can affect drug metabolism, leading to variations in plasma concentrations among individuals .
Long-term Efficacy Study
A pivotal study involving 1012 patients assessed the long-term efficacy of Raltegravir over five years. The results indicated significant reductions in viral load among those treated with Raltegravir compared to placebo:
- Viral Load <50 copies/mL: 51% (Raltegravir) vs. 22% (Placebo)
- Mean CD4 Count Increase: 164 cells/μL (Raltegravir) vs. 63 cells/μL (Placebo)
These findings underscore the compound's effectiveness as part of an antiretroviral regimen .
Interaction Studies
Research has highlighted significant interactions between Raltegravir-d3 and other compounds, particularly those affecting its pharmacokinetics. Co-administration with antacids or proton-pump inhibitors can alter absorption due to changes in gastric pH, while interactions with divalent metals impact its biological disposition.
Research Applications
This compound is extensively used across various research fields:
- Biochemistry: Investigating biochemical effects on cells and tissues.
- Pharmacology: Conducting pharmacokinetic studies to evaluate drug efficacy.
- Analytical Chemistry: Serving as a reference standard for studying antiretroviral drugs.
This compound's unique deuterated structure allows for more precise analytical studies compared to its non-deuterated counterparts.
Propiedades
Número CAS |
1246816-98-7 |
---|---|
Fórmula molecular |
C20H20FKN6O5 |
Peso molecular |
485.532 |
Nombre IUPAC |
potassium;4-[(4-fluorophenyl)methylcarbamoyl]-2-[2-[(5-methyl-1,3,4-oxadiazole-2-carbonyl)amino]propan-2-yl]-6-oxo-1-(trideuteriomethyl)pyrimidin-5-olate |
InChI |
InChI=1S/C20H21FN6O5.K/c1-10-25-26-17(32-10)16(30)24-20(2,3)19-23-13(14(28)18(31)27(19)4)15(29)22-9-11-5-7-12(21)8-6-11;/h5-8,28H,9H2,1-4H3,(H,22,29)(H,24,30);/q;+1/p-1/i4D3; |
Clave InChI |
IFUKBHBISRAZTF-NXIGQQGZSA-M |
SMILES |
CC1=NN=C(O1)C(=O)NC(C)(C)C2=NC(=C(C(=O)N2C)[O-])C(=O)NCC3=CC=C(C=C3)F.[K+] |
Sinónimos |
N-[(4-Fluorophenyl)methyl]-1,6-dihydro-5-hydroxy-1-methyl-2-[1-methyl-1-[[(5-methyl-1,3,4-oxadiazol-2-yl)carbonyl]amino]ethyl]-6-oxo-4-pyrimidinecarboxamide-d3 Potassium Salt; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.